molecular formula C23H23N3O2S B304381 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Cat. No. B304381
M. Wt: 405.5 g/mol
InChI Key: BPYADTFERZJERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, also known as Compound X, is a novel chemical compound that has shown promising results in scientific research applications. Its unique chemical structure and mechanism of action make it a potential candidate for the development of new drugs and therapies.

Mechanism of Action

2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X exerts its biological effects by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. By inhibiting these enzymes, 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X can modulate the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects
2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has been shown to have potent anti-inflammatory and anti-tumor activities in preclinical studies. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X is its potent biological activity. It has been shown to have anti-inflammatory and anti-tumor activities at low concentrations. Another advantage is its unique chemical structure, which makes it a potential candidate for the development of new drugs and therapies. However, one limitation of 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X. One direction is the development of new drugs and therapies based on the chemical structure and mechanism of action of 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X in vivo. This will help to determine the optimal dosing regimen and route of administration for clinical use. Finally, the study of the potential side effects and toxicity of 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X will be important for its safe use in humans.
Conclusion
2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X is a novel chemical compound that has shown promising results in scientific research applications. Its unique chemical structure and mechanism of action make it a potential candidate for the development of new drugs and therapies. Further studies are needed to fully understand the pharmacokinetics, pharmacodynamics, and potential side effects of 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X. However, the potential benefits of this compound make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X involves a multi-step process that includes the reaction of 4-methylphenylhydrazine with a ketone, followed by the reaction of the resulting hydrazone with cyclooctanone. The final step involves the reaction of the resulting product with thiourea and potassium cyanide to yield 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X. The synthesis method has been optimized to yield high purity and high yield of 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X.

Scientific Research Applications

2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has been extensively studied for its potential use in drug development. It has been shown to have potent anti-inflammatory and anti-tumor activities in preclinical studies. 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases.

properties

Product Name

2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C23H23N3O2S/c1-15-8-10-18(11-9-15)26-21(27)13-20(23(26)28)29-22-17(14-24)12-16-6-4-2-3-5-7-19(16)25-22/h8-12,20H,2-7,13H2,1H3

InChI Key

BPYADTFERZJERM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(CCCCCC4)C=C3C#N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=C4CCCCCCC4=N3)C#N

Origin of Product

United States

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